
1,3,3-Trimethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethylpyrrolidine is an organic compound with the molecular formula C7H15N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of three methyl groups attached to the pyrrolidine ring, making it a highly substituted pyrrolidine derivative. It is a colorless liquid that is miscible with water and most organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethylpyrrolidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dichloropropane with ammonia in the presence of a base can yield this compound. Another method involves the reduction of 1,3,3-trimethylpyrrolinium salts using suitable reducing agents .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of pyrrolidine derivatives. The process is carried out under high pressure and temperature in the presence of a metal catalyst such as palladium or nickel. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
1,3,3-Trimethylpyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 1,3,3-trimethylpyrrolidine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the nitrogen atom allows it to participate in hydrogen bonding and other interactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with no methyl substitutions.
1-Methylpyrrolidine: Contains one methyl group attached to the pyrrolidine ring.
2,2,5,5-Tetramethylpyrrolidine: A highly substituted derivative with four methyl groups
Uniqueness: 1,3,3-Trimethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high degree of substitution makes it more sterically hindered compared to simpler pyrrolidine derivatives, affecting its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C7H15N |
|---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
1,3,3-trimethylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-7(2)4-5-8(3)6-7/h4-6H2,1-3H3 |
InChI Key |
WACYTCDCBQXUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



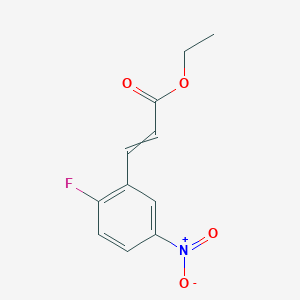
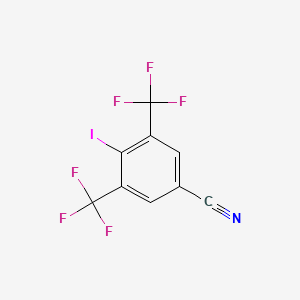
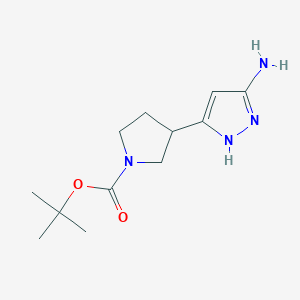
![Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13695985.png)
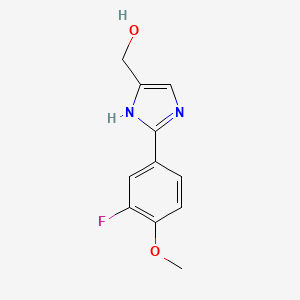
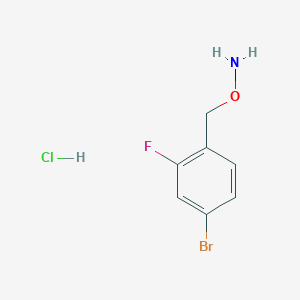
![5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13695993.png)
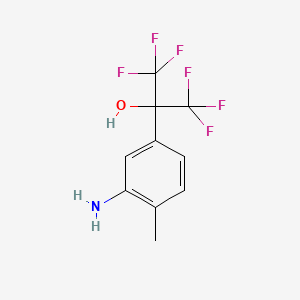
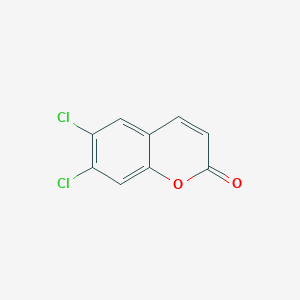
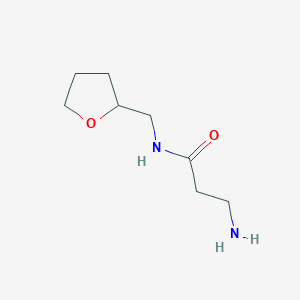
![Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13696009.png)

![O-[(3-Fluoro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13696035.png)
